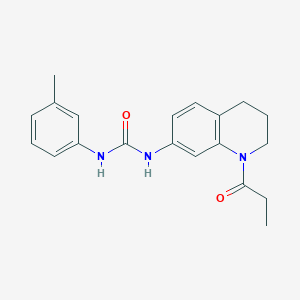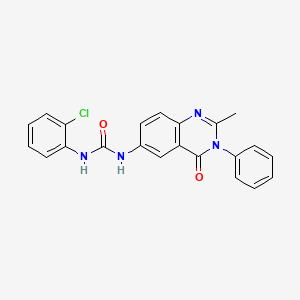
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (MPTHQ) is a synthetic compound that is being studied for its potential therapeutic applications in the medical field. MPTHQ has been found to possess a number of biochemical and physiological effects, and it is being investigated for use in drug synthesis, as well as for its potential use as an anti-inflammatory and anti-cancer agent. This article will provide an overview of MPTHQ, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been studied for its potential use in drug synthesis and for its potential therapeutic applications. In particular, it has been found to have anti-inflammatory and anti-cancer properties, and is being studied for its potential use as an anti-cancer agent. Additionally, 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is being studied for its potential use in drug synthesis, as it has been found to possess a number of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not yet fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB). Inhibition of COX-2 is believed to reduce inflammation, while activation of NF-κB is believed to induce anti-tumor effects.
Biochemical and Physiological Effects
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been found to possess a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), reduce inflammation, and activate nuclear factor-kappa B (NF-κB). Additionally, 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been found to possess antioxidant and chemopreventive properties, and is being studied for its potential use as an anti-cancer agent.
実験室実験の利点と制限
The advantages of using 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. Additionally, it has been found to possess a number of biochemical and physiological effects, making it a promising compound for further study. However, the mechanism of action of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not yet fully understood, and its potential side effects are not yet known. Additionally, its use in drug synthesis is limited due to its relatively low solubility.
将来の方向性
Future research on 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea should focus on further elucidating its mechanism of action, as well as its potential side effects. Additionally, further research should be conducted to investigate its potential use as an anti-inflammatory and anti-cancer agent. Additionally, further research should focus on improving the synthesis method of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, as well as its solubility, in order to make it more suitable for use in drug synthesis. Finally, further research should be conducted to investigate its potential use in other therapeutic applications.
合成法
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is synthesized by a two-step process using a Grignard reaction and a subsequent cyclization. In the first step, a Grignard reagent is reacted with 3-methylphenyl-1-propanone to form the intermediate 3-methylphenyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-7-ylmethylmagnesium bromide. This intermediate is then cyclized with urea to form 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea.
特性
IUPAC Name |
1-(3-methylphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-19(24)23-11-5-7-15-9-10-17(13-18(15)23)22-20(25)21-16-8-4-6-14(2)12-16/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOPDXFXTKPRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6574625.png)
![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)
![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)

![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)
![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)